molecular formula C20H17O4P B12474811 Methyl 2-[(diphenylphosphoryl)oxy]benzoate

Methyl 2-[(diphenylphosphoryl)oxy]benzoate

Cat. No.: B12474811
M. Wt: 352.3 g/mol
InChI Key: IXTDKBSHKVUPTP-UHFFFAOYSA-N
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Description

Methyl 2-[(diphenylphosphoroso)oxy]benzoate is an organophosphorus compound that features a benzoate ester linked to a diphenylphosphoroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(diphenylphosphoroso)oxy]benzoate typically involves the reaction of methyl 2-hydroxybenzoate with diphenylphosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(diphenylphosphoroso)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxide derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Amides or alcohol derivatives of the benzoate ester.

Scientific Research Applications

Methyl 2-[(diphenylphosphoroso)oxy]benzoate has several applications in scientific research:

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-[(diphenylphosphoroso)oxy]benzoate involves its interaction with molecular targets through its phosphoroso group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved include the formation of stable phosphoroso-protein adducts, which can alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(diethoxyphosphoryl)methyl]benzoate
  • Methyl 2-[(diphenylphosphoryl)oxy]benzoate

Uniqueness

Methyl 2-[(diphenylphosphoroso)oxy]benzoate is unique due to the presence of the diphenylphosphoroso group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C20H17O4P

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 2-diphenylphosphoryloxybenzoate

InChI

InChI=1S/C20H17O4P/c1-23-20(21)18-14-8-9-15-19(18)24-25(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

IXTDKBSHKVUPTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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